1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
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Biological Activity
The compound 1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21ClN4O, with a molecular weight of approximately 364.85 g/mol. Its structure comprises a cyclopentanecarboxamide moiety linked to a chlorophenyl group and a pyridinyl-pyrazolyl unit, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyridine rings have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. A study focusing on pyrazole derivatives demonstrated their ability to inhibit tumor growth in various cancer models, suggesting that the presence of the pyrazole moiety is crucial for anticancer activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been found to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia, which are pivotal in neuroinflammatory processes . The mechanism often involves the suppression of the NF-kB signaling pathway, leading to reduced inflammation and neuroprotection.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Pyrazole derivatives are known to act as inhibitors of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea cycle disorders respectively . The specific inhibition profile of this compound could provide insights into its therapeutic applications.
Neuroprotective Properties
In a study investigating neuroprotective effects, a similar compound was shown to mitigate the effects of neurotoxicity induced by MPTP in mice. The treatment led to improved behavioral outcomes and protection against dopaminergic neuron loss through modulation of inflammatory responses . This suggests that our compound may exhibit similar protective effects against neurodegenerative conditions.
Antibacterial Activity
While primarily focused on anticancer and anti-inflammatory properties, some studies have also explored the antibacterial potential of related compounds. For example, certain pyrazole derivatives have demonstrated efficacy against various bacterial strains, indicating a broad spectrum of biological activity that may include antibacterial effects .
Data Summary Table
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-27-15-17(14-26-27)20-12-16(8-11-24-20)13-25-21(28)22(9-2-3-10-22)18-4-6-19(23)7-5-18/h4-8,11-12,14-15H,2-3,9-10,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNTBIGCOKLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.